molecular formula C7H8BClO3 B067107 3-Chloro-4-methoxyphenylboronic acid CAS No. 175883-60-0

3-Chloro-4-methoxyphenylboronic acid

Cat. No. B067107
M. Wt: 186.4 g/mol
InChI Key: VUTJHOWRPUPHIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, where the positioning of substituents on the aromatic ring is critical. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrated the importance of regioisomer identification through spectroscopic techniques, which was ultimately determined by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst has been applied for the efficient synthesis of related compounds, showcasing the adaptability of synthetic methods in producing 4-methoxyphenyl derivatives (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structures of boronic acids, including those related to 3-Chloro-4-methoxyphenylboronic acid, are often characterized by their ability to form hydrogen-bonded dimers and display various conformational isomers. For example, crystal structures of 4-halophenylboronic acids revealed the significance of -B(OH)2 conformations and their role in crystal packing, highlighting the structural versatility of these compounds (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Chemical Reactions and Properties

3-Chloro-4-methoxyphenylboronic acid participates in various chemical reactions, notably in Suzuki-Miyaura coupling, which is a pivotal reaction in the formation of carbon-carbon bonds. A study demonstrated the efficacy of a nickel(II) complex in catalyzing the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, underscoring the compound's reactivity and utility in organic synthesis (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of boronic acids, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The study of supramolecular architectures of boronic acids has provided insights into their crystal packing and the role of weak interactions in stabilizing these structures (Pedireddi & Seethalekshmi, 2004).

Chemical Properties Analysis

The chemical behavior of 3-Chloro-4-methoxyphenylboronic acid, such as its reactivity in cross-coupling reactions and ability to form stable complexes, is fundamental to its applications in organic synthesis. The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex illustrates the compound's ability to participate in complex chemical transformations (Nishihara, Nara, & Osakada, 2002).

Scientific Research Applications

  • Preparation of microtubule inhibitors as potential antitumors : This compound has been used in the synthesis of potential antitumor agents. These agents work by inhibiting microtubules, which are a part of the cell’s cytoskeleton and are crucial for cell division. Again, the specific methods and results are not provided in the source.

  • Rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation : This is another type of chemical reaction in which this compound is used as a reactant. The reaction involves the use of a rhodium catalyst and a chiral ligand. The specific procedures and outcomes are not detailed in the source.

  • Copper-catalyzed oxidative N-arylation : In this application, the compound is used in a copper-catalyzed reaction to achieve N-arylation. This is a type of reaction that forms a bond between a nitrogen atom and an aryl group. The specific methods and results are not provided in the source.

  • Intramolecular aromatic carbenoid insertion for the synthesis of fluorenes : This compound can be used in the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon. The specific methods and results are not provided in the source.

  • Preparation of borinic acid picolinate esters for use against cutaneous diseases : This compound can be used in the preparation of borinic acid picolinate esters, which have potential applications in the treatment of cutaneous diseases. The specific methods and results are not provided in the source.

  • Preparation of borinic acid picolinate esters for use against cutaneous diseases : This compound can be used in the preparation of borinic acid picolinate esters, which have potential applications in the treatment of cutaneous diseases. The specific methods and results are not provided in the source.

  • Intromolecular aromatic carbenoid insertion for the synthesis of fluorenes : This compound can be used in the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon. The specific methods and results are not provided in the source.

Safety And Hazards

3-Chloro-4-methoxyphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(3-chloro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTJHOWRPUPHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390609
Record name 3-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxyphenylboronic acid

CAS RN

175883-60-0
Record name 3-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Starting from 4-bromo-2-chloroanisole (5.0 g, 23 mmol) in place of 4-bromo-3-trifluoromethylanisole, the title compound (2.6 g, 62%) was synthesized in essentially the same manner as described above for 4-methoxy-2-trifluoromethylphenylboronic acid in Step 2, Scheme 1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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